Tris(4-fluorophenyl)bismuthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-fluorophenyl)bismuthine is an organometallic compound with the chemical formula C18H12BiF3. It is characterized by the presence of three 4-fluorophenyl groups attached to a central bismuth atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)bismuthine can be synthesized through the reaction of bismuth(III) bromide with 4-bromofluorobenzene. The reaction typically involves the use of a suitable solvent and a reducing agent to facilitate the formation of the desired organometallic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-fluorophenyl)bismuthine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can yield lower oxidation state bismuth compounds.
Substitution: The 4-fluorophenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives .
Wissenschaftliche Forschungsanwendungen
Tris(4-fluorophenyl)bismuthine has several applications in scientific research, including:
Chemistry: It serves as a reagent and catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding metal-organic interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including those for electronics and optoelectronics
Wirkmechanismus
The mechanism by which tris(4-fluorophenyl)bismuthine exerts its effects involves interactions with molecular targets and pathways. The bismuth center can coordinate with various ligands, influencing the reactivity and stability of the compound. These interactions are crucial in its role as a catalyst and in its potential biological applications .
Vergleich Mit ähnlichen Verbindungen
- Tris(4-methoxyphenyl)bismuthine
- Tris(4-trifluoromethylphenyl)bismuthine
- Triphenylbismuth
Comparison: Tris(4-fluorophenyl)bismuthine is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to its analogs. This fluorination can enhance the compound’s reactivity and stability, making it particularly useful in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C18H12BiF3 |
---|---|
Molekulargewicht |
494.3 g/mol |
IUPAC-Name |
tris(4-fluorophenyl)bismuthane |
InChI |
InChI=1S/3C6H4F.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI-Schlüssel |
AHOZOHRYBFURRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)[Bi](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.